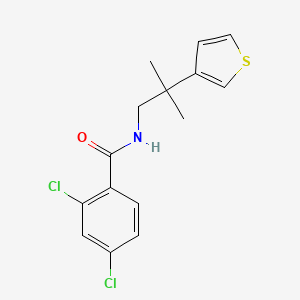

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with dichloro groups at the 2 and 4 positions, and a thiophene ring attached to a propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2-methyl-2-(thiophen-3-yl)propan-1-amine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

Product Isolation: The product is then isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products with different substituents on the benzene ring.

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Hydrolysis: 2,4-dichlorobenzoic acid and 2-methyl-2-(thiophen-3-yl)propan-1-amine.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide: Another benzamide derivative with different substituents.

2,4-dichloro-N-(2,2,2-trichloro-1-(2-(phenylcarbamothioyl)-hydrazine-1-carbothioamido)ethyl)benzamide: A related compound with a thiadiazole ring.

Uniqueness

2,4-dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is unique due to its specific substitution pattern and the presence of a thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

2,4-Dichloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound belonging to the benzamide class. Its structure features a benzamide core substituted with dichloro groups at the 2 and 4 positions and a thiophene ring attached to a propyl chain. This compound is notable for its potential biological activities, which have been the subject of various scientific investigations.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H15Cl2NOS |

| Molecular Weight | 304.25 g/mol |

| CAS Number | 2309592-52-5 |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. The compound may exhibit enzyme inhibition or receptor modulation, leading to various pharmacological effects. Ongoing research aims to elucidate the precise pathways involved in its mechanism of action.

Pharmacological Studies

- Antitumor Activity : Initial studies have indicated that compounds within the benzamide class, including derivatives like this compound, may possess antitumor properties. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells, thereby reducing cell proliferation in various cancer models .

- Antimicrobial Properties : Research has demonstrated that certain benzamide derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest a promising potential for developing new antibacterial agents .

- Fungicidal Activity : In vivo studies have also assessed the fungicidal properties of related compounds, indicating that structural modifications can enhance efficacy against fungal pathogens. The structure–activity relationship (SAR) analysis highlights that substitutions on the benzamide core can significantly influence biological activity .

Case Studies and Research Findings

Several studies have focused on the biological implications of similar benzamide compounds:

- Study on Benzamide Derivatives : A comprehensive study evaluated various benzamide derivatives for their antitumor effects, revealing that modifications at specific positions could enhance their potency against cancer cell lines resistant to conventional therapies .

- Fungicidal Efficacy : Research conducted on thiophene-containing benzamides demonstrated superior fungicidal activity compared to traditional fungicides, suggesting potential applications in agriculture and medicine .

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicological assessments indicate that while some derivatives display promising biological activities, they may also exhibit cytotoxic effects at higher concentrations. Therefore, further studies are necessary to establish safe dosage ranges and identify any adverse effects associated with long-term exposure.

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NOS/c1-15(2,10-5-6-20-8-10)9-18-14(19)12-4-3-11(16)7-13(12)17/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYECDXJHIDLECK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.